2,2-Dimethoxyethane-1-sulfonyl chloride
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Overview
Description
2,2-Dimethoxyethane-1-sulfonyl chloride is an organic compound with the molecular formula C4H9ClO4S. It is a versatile reagent used in various chemical reactions and industrial applications. This compound is known for its ability to act as a sulfonylating agent, making it valuable in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
2,2-Dimethoxyethane-1-sulfonyl chloride can be synthesized through the reaction of 2,2-dimethoxyethanol with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the desired product is obtained. The general reaction scheme is as follows:
2,2-Dimethoxyethanol+Chlorosulfonic acid→2,2-Dimethoxyethane-1-sulfonyl chloride+Hydrochloric acid
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature and pressure. The use of high-purity reactants and advanced purification techniques ensures the production of high-quality this compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
2,2-Dimethoxyethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Reduction Reactions: The compound can be reduced to form corresponding sulfonyl derivatives.
Oxidation Reactions: It can undergo oxidation to form sulfonic acids.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are typically carried out in aprotic solvents such as toluene or dichloromethane.
Reduction: Catalytic hydrogenation using noble metals and bases can reduce this compound to sulfonyl derivatives.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Major Products
Substitution: Produces sulfonamides, sulfonate esters, and sulfonyl thiols.
Reduction: Yields sulfonyl derivatives.
Oxidation: Forms sulfonic acids.
Scientific Research Applications
2,2-Dimethoxyethane-1-sulfonyl chloride is widely used in scientific research due to its versatility. Some of its applications include:
Chemistry: Used as a reagent in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for research purposes.
Medicine: Utilized in the development of new drugs and therapeutic agents.
Industry: Serves as an essential reagent in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2-dimethoxyethane-1-sulfonyl chloride involves its ability to act as a sulfonylating agent. It reacts with nucleophiles to form sulfonyl derivatives, which can then participate in further chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethane-1-sulfonyl chloride
- 2,2-Dimethoxypropane-1-sulfonyl chloride
- 2,2-Dimethoxybutane-1-sulfonyl chloride
Uniqueness
2,2-Dimethoxyethane-1-sulfonyl chloride is unique due to its specific structure, which imparts distinct reactivity and properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications in both research and industry.
Properties
IUPAC Name |
2,2-dimethoxyethanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClO4S/c1-8-4(9-2)3-10(5,6)7/h4H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBRNIKDYAZKGW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CS(=O)(=O)Cl)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2193067-69-3 |
Source
|
Record name | 2,2-dimethoxyethane-1-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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